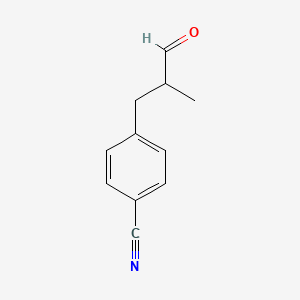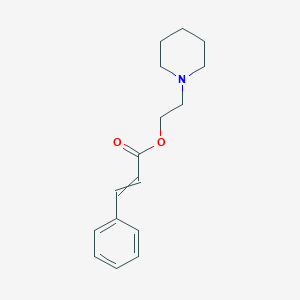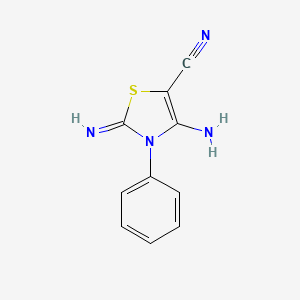
N~2~-Acetyl-N-dodecylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Acetyl-N-dodecylglycinamide: is an organic compound with the molecular formula C16H32N2O2 It is a derivative of glycine, where the amino group is acetylated and the glycine is further modified with a dodecyl (12-carbon) chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-N-dodecylglycinamide typically involves the acetylation of glycine followed by the introduction of a dodecyl chain. One common method involves the reaction of glycine with acetic anhydride to form N-acetylglycine. This intermediate is then reacted with dodecylamine under appropriate conditions to yield N2-Acetyl-N-dodecylglycinamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of N2-Acetyl-N-dodecylglycinamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N2-Acetyl-N-dodecylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: N2-Acetyl-N-dodecylglycinamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in modifying proteins and peptides. Its ability to interact with biological membranes makes it a candidate for drug delivery systems and membrane studies .
Medicine: The compound’s potential anti-inflammatory and antimicrobial properties are being explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways in inflammation and infection .
Industry: In the industrial sector, N2-Acetyl-N-dodecylglycinamide is used in the formulation of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for use in detergents, cosmetics, and other personal care products .
Mechanism of Action
The mechanism of action of N2-Acetyl-N-dodecylglycinamide involves its interaction with biological membranes and proteins. The dodecyl chain allows the compound to embed itself into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
At the molecular level, the acetyl group can participate in acetylation reactions, modifying proteins and peptides. This can influence protein function and stability, potentially leading to therapeutic effects in conditions like inflammation and infection .
Comparison with Similar Compounds
N-Acetylglycine: A simpler derivative of glycine with only an acetyl group.
N-Dodecylglycine: A derivative with a dodecyl chain but without the acetyl group.
N-Acetyl-D-glucosamine: A compound with similar acetylation but different biological functions.
Uniqueness: N2-Acetyl-N-dodecylglycinamide stands out due to its combination of an acetyl group and a long dodecyl chain. This unique structure imparts both hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry .
Properties
CAS No. |
55477-89-9 |
|---|---|
Molecular Formula |
C16H32N2O2 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
2-acetamido-N-dodecylacetamide |
InChI |
InChI=1S/C16H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-17-16(20)14-18-15(2)19/h3-14H2,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
JGQDPERGYZKYFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)


![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)


![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)



